2-(4-methylpentyl)isoindole-1,3-dione
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Overview
Description
2-(4-methylpentyl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, a compound known for its diverse biological activities and applications in medicinal chemistry. Isoindoline-1,3-dione derivatives are often explored for their potential therapeutic properties, including anticonvulsant, anticancer, and antipsychotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpentyl)isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method is the condensation reaction between phthalic anhydride and 4-methylpentylamine in a suitable solvent such as toluene under reflux conditions . The reaction proceeds as follows:
Condensation Reaction: Phthalic anhydride reacts with 4-methylpentylamine in toluene under reflux for 24 hours.
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solventless conditions, can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpentyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(4-methylpentyl)isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-methylpentyl)isoindole-1,3-dione involves its interaction with various molecular targets:
Neurotransmitter Receptors: The compound modulates dopamine receptor D2 and other neurotransmitter receptors, influencing neuronal activity.
Ion Channels: It affects ion channels such as calcium, sodium, and potassium channels, which play a role in neuronal excitability.
Protein Aggregation: Inhibition of β-amyloid protein aggregation, which is implicated in neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: The parent compound with similar biological activities.
2-(2-(3,4-dihydroxyphenyl)ethyl)isoindoline-1,3-dione: A derivative with potential anticancer properties.
2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione: Known for its cytotoxic effects on cancer cells.
Uniqueness
2-(4-methylpentyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties.
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(4-methylpentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H17NO2/c1-10(2)6-5-9-15-13(16)11-7-3-4-8-12(11)14(15)17/h3-4,7-8,10H,5-6,9H2,1-2H3 |
InChI Key |
LETPNCYMLNBGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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